molecular formula C34H24N6Na4O16S4 B8210733 DIRECT BLUE 15

DIRECT BLUE 15

Cat. No.: B8210733
M. Wt: 992.8 g/mol
InChI Key: JDCJCNVYTGPGAN-UHFFFAOYSA-J
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Description

DIRECT BLUE 15 (CAS 2429-74-5) is a synthetic azo dye classified under direct dyes, commonly used in textile industries for cellulose fiber dyeing. Its molecular formula is C₃₄H₂₄N₆O₁₆S₄·4Na, with a molecular weight of 992.80 g/mol . The compound features two azo (-N=N-) groups and four sulfonate (-SO₃⁻) groups, contributing to its water solubility (60 g/L at 85°C) and affinity for polar substrates . It is synthesized via double nitrosation of 3,3′-dimethoxybenzidine followed by coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions .

Properties

IUPAC Name

tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N6O16S4.4Na/c1-55-25-9-15(3-5-23(25)37-39-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-21(35)29(17)33(31)41)16-4-6-24(26(10-16)56-2)38-40-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-22(36)30(18)34(32)42;;;;/h3-14,37-38H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCJCNVYTGPGAN-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C(=CC4=C(C3=O)C(=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-])OC)NN=C5C(=CC6=C(C5=O)C(=CC(=C6)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24N6Na4O16S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

992.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of 3,3'-Dimethoxybenzidine

The primary aromatic amine, 3,3'-dimethoxybenzidine, undergoes diazotization in an acidic medium (typically hydrochloric acid) at low temperatures (0–5°C). This reaction generates a diazonium salt, which is stabilized by the electron-donating methoxy groups:

C14H14N2O2+2NaNO2+2HClC14H12N4O2Cl2+2NaOH+2H2O\text{C}{14}\text{H}{14}\text{N}2\text{O}2 + 2 \text{NaNO}2 + 2 \text{HCl} \rightarrow \text{C}{14}\text{H}{12}\text{N}4\text{O}2\text{Cl}2 + 2 \text{NaOH} + 2 \text{H}_2\text{O}

This intermediate is highly reactive and must be used immediately to prevent decomposition.

Coupling with 1-Amino-8-Naphthol-3,6-Disulfonic Acid

The diazonium salt is coupled with 1-amino-8-naphthol-3,6-disulfonic acid (H-acid) in an alkaline aqueous solution (pH 8–10). The reaction proceeds via electrophilic aromatic substitution, forming two azo bonds (–N=N–) that link the benzidine backbone to the naphthol sulfonate groups:

Diazonium salt+2H-acidpH 8–10C34H24N6O16S44Na+2H2O\text{Diazonium salt} + 2 \text{H-acid} \xrightarrow{\text{pH 8–10}} \text{C}{34}\text{H}{24}\text{N}6\text{O}{16}\text{S}4\cdot4\text{Na} + 2 \text{H}2\text{O}

The alkaline environment enhances the solubility of H-acid and facilitates deprotonation at the hydroxyl and amino groups, promoting efficient coupling.

Industrial-Scale Optimization

Modern production emphasizes yield maximization and impurity control. Key parameters include:

  • Temperature Control : Maintaining 0–5°C during diazotization prevents diazonium salt decomposition.

  • Stoichiometry : A 1:2 molar ratio of 3,3'-dimethoxybenzidine to H-acid ensures complete coupling.

  • Salting-Out : Sodium chloride (25% by weight) is added post-synthesis to precipitate the dye, which is then filtered and dried.

Despite these measures, technical-grade this compound contains ~50% pure dye, 35% organic impurities (e.g., uncoupled intermediates), and 15% inorganic salts. Notably, residual 3,3'-dimethoxybenzidine is present at 15 ppm, necessitating stringent purification protocols.

Structural and Analytical Considerations

The final product, a tetrasodium salt, has the molecular formula C34H24N6O16S44Na\text{C}_{34}\text{H}_{24}\text{N}_6\text{O}_{16}\text{S}_4\cdot4\text{Na} and a molecular weight of 992.80 g/mol. Its structure features two azo linkages, four sulfonate groups (–SO3_3^-), and two methoxy (–OCH3_3) substituents, as confirmed by SMILES notation and IUPAC nomenclature:

SMILES: [Na+].[Na+].[Na+].[Na+].COc1cc(ccc1N=Nc2c(O)c3c(N)cc(cc3cc2S(=O)(=O)[O-])S(=O)(=O)[O-])c4ccc(N=Nc5c(O)c6c(N)cc(cc6cc5S(=O)(=O)[O-])S(=O)(=O)[O-])c(OC)c4\text{SMILES: } [\text{Na+}].[\text{Na+}].[\text{Na+}].[\text{Na+}].\text{COc1cc}(\text{ccc1N=Nc2c(O)c3c(N)cc(cc3cc2S(=O)(=O)[O-])S(=O)(=O)[O-]})\text{c4ccc}(\text{N=Nc5c(O)c6c(N)cc(cc6cc5S(=O)(=O)[O-])S(=O)(=O)[O-]})\text{c(OC)c4}

Analytical challenges arise from the dye’s complexity, with impurities detected via high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

DIRECT BLUE 15 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under acidic conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium dithionite, resulting in the cleavage of azo bonds and formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

Environmental Impact Studies

Direct Blue 15 has been the subject of numerous studies assessing its environmental toxicity and degradation. Research indicates that the dye poses significant risks to aquatic ecosystems due to its persistence and potential bioaccumulation.

  • A study showed that this compound caused toxic effects on various aquatic organisms, including microalgae (Pseudokirchneriella subcapitata), cladocerans (Ceriodaphnia dubia), and zebrafish embryos (Danio rerio). The IC50 value for microalgae was found to be 15.99 mg/L, indicating high sensitivity compared to other organisms tested .
OrganismToxicity MeasureConcentration (mg/L)
MicroalgaeIC5015.99
CladoceransLC50450
Zebrafish EmbryosDevelopmental Effects>100

Biodegradation Studies

Research has focused on the biodegradation of this compound using various biological and chemical methods. For instance, iron-carbon micro-electrolysis coupled with hydrogen peroxide has been studied for its effectiveness in degrading this dye.

  • In one study, a concentration of 300 mg/L of this compound was successfully degraded using this method, highlighting potential remediation strategies for wastewater treatment .

Toxicological Studies

Toxicological assessments have revealed significant health risks associated with this compound exposure. Animal studies indicated that high doses resulted in renal and hepatic toxicity.

  • In a subchronic toxicity study involving Fischer 344 rats, it was observed that those receiving high concentrations of the dye exhibited reduced body weight gain and increased kidney weights .
Dose (mg/kg)Weight Gain (%)Kidney Weight Increase (%)
Control--
100-17Increased
300-43Marked increase

Case Study: Aquatic Toxicity Assessment

A comprehensive study evaluated the effects of this compound on a range of aquatic organisms:

  • Microalgae : Increased chlorophyll-a levels were observed at lower concentrations, while higher concentrations led to reduced growth rates.
  • Cladocerans : Significant reproductive delays were noted at concentrations above 25 mg/L.
  • Zebrafish : Developmental abnormalities were documented at concentrations greater than 100 mg/L, including yolk sac edema and skeletal deformities .

Case Study: Biodegradation Efficacy

In another case study focusing on the degradation of this compound using anaerobic bacteria, researchers found that:

  • The dye was effectively cleaved by specific bacterial strains, leading to the formation of less harmful metabolites.
  • This study emphasized the importance of microbial action in mitigating the environmental impacts of azo dyes .

Mechanism of Action

The mechanism of action of DIRECT BLUE 15 involves its interaction with molecular targets such as proteins and nucleic acids. The compound binds to these targets through electrostatic interactions and hydrogen bonding, leading to changes in their structure and function. The pathways involved in its action include disruption of cellular processes and inhibition of microbial growth.

Comparison with Similar Compounds

Prussian Blue (Iron Hexacyanoferrate)

Structural Differences :

  • Prussian Blue (PB): An inorganic coordination polymer with the formula Fe₄[Fe(CN)₆]₃. It consists of a cubic lattice of Fe²⁺ and Fe³⁺ ions linked by cyanide ligands .
  • DIRECT BLUE 15 : Organic azo dye with sulfonate groups.

Functional Properties :

Property This compound Prussian Blue
Solubility Water-soluble (60 g/L) Insoluble in water
Primary Applications Textile dyeing Electrochemical sensors, catalysts
Catalytic Activity None reported High catalytic activity for H₂O₂ and O₂ reduction
Safety Carcinogenic (GHS 1B) Low toxicity unless decomposed

Key Distinction : While both compounds are blue, PB’s utility in biosensors and fuel cells arises from its redox activity, contrasting with this compound’s role as a textile dye.

Pigment Blue 15:1 (Copper Phthalocyanine)

Structural Differences :

  • Pigment Blue 15:1 : A copper phthalocyanine derivative with chlorine substituents, forming a planar macrocyclic structure .
  • This compound : Linear azo dye with sulfonate groups.

Functional Properties :

Property This compound Pigment Blue 15:1
Solubility Water-soluble Insoluble in organic solvents
Primary Applications Textile dyeing Inks, coatings, plastics
Lightfastness Moderate Excellent
Safety Carcinogenic (GHS 1B) Limited evidence of carcinogenicity

Key Distinction : Pigment Blue 15:1’s stability and insolubility make it ideal for durable applications, unlike this compound’s transient affinity for hydrophilic substrates.

Other Azo Dyes (e.g., Direct Blue 1, Direct Blue 71)

  • Structural Variation : Additional sulfonate groups in other direct dyes (e.g., Direct Blue 71) enhance water solubility but may reduce colorfastness.
  • Application Scope : this compound’s methoxy groups (-OCH₃) confer a reddish-blue hue distinct from derivatives with hydroxyl or nitro groups .

Q & A

Q. What ethical considerations are critical when designing ecotoxicology studies involving this compound?

  • Methodological Answer : Adhere to the 3Rs (Replacement, Reduction, Refinement) for animal testing. For environmental studies, minimize field sampling impacts via non-destructive techniques. Disclose all data limitations and potential conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DIRECT BLUE 15
Reactant of Route 2
Reactant of Route 2
DIRECT BLUE 15

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